4-Cyclopropylpiperidin-4-ol Hydrochloride
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Overview
Description
4-Cyclopropylpiperidin-4-ol Hydrochloride is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms. These compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylpiperidin-4-ol Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable ketone, followed by reduction and cyclization to form the piperidine ring .
Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis involving high-yield reactions and purification processes. Techniques such as hydrogenation, cyclization, and amination are frequently used to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropylpiperidin-4-ol Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives .
Scientific Research Applications
4-Cyclopropylpiperidin-4-ol Hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropylpiperidin-4-ol Hydrochloride involves its interaction with specific molecular targets. It may act as an antagonist or agonist at certain receptors, influencing biological pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidin-4-ol Derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Piperidinones: These are oxidized forms of piperidines with a ketone functional group.
Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.
Uniqueness: 4-Cyclopropylpiperidin-4-ol Hydrochloride is unique due to its cyclopropyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
4-cyclopropylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-8(7-1-2-7)3-5-9-6-4-8;/h7,9-10H,1-6H2;1H |
InChI Key |
UXMBEYUABAMERT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCNCC2)O.Cl |
Origin of Product |
United States |
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